molecular formula C18H17ClN2 B5630302 2-[(2-chlorophenyl)methyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole

2-[(2-chlorophenyl)methyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole

Cat. No.: B5630302
M. Wt: 296.8 g/mol
InChI Key: JXXDYGSHROYVNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2-chlorophenyl)methyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-chlorophenyl)methyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole typically involves the Fischer indole synthesis. This method includes the reaction of phenylhydrazine hydrochloride with cyclohexanone in the presence of methanesulfonic acid under reflux conditions in methanol . The resulting tricyclic indole is then subjected to further steps to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-[(2-chlorophenyl)methyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using bromine in acetic acid.

Major Products Formed

Scientific Research Applications

2-[(2-chlorophenyl)methyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an antiviral, anticancer, and antimicrobial agent.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and viral infections.

    Industry: Utilized in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[(2-chlorophenyl)methyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole involves its interaction with specific molecular targets and pathways. The indole nucleus allows it to bind with high affinity to multiple receptors, leading to various biological effects. For instance, it may inhibit certain enzymes or receptors involved in disease pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2-chlorophenyl)methyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole is unique due to its specific substitution pattern and the presence of the chlorophenyl group. This structural uniqueness contributes to its distinct biological activities and potential therapeutic applications .

Properties

IUPAC Name

2-[(2-chlorophenyl)methyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2/c19-16-7-3-1-5-13(16)11-21-10-9-15-14-6-2-4-8-17(14)20-18(15)12-21/h1-8,20H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXXDYGSHROYVNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C3=CC=CC=C3N2)CC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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